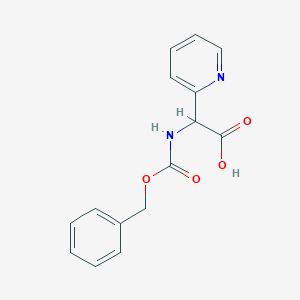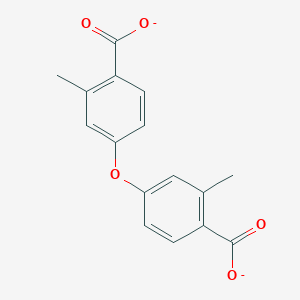
Benzoic acid, 4,4'-oxybis-, 1,1'-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido benzoico, 4,4’-oxibis-, 1,1’-dimetil éster es un compuesto orgánico con la fórmula molecular C16H14O5. Es un derivado del ácido benzoico, donde dos moléculas de ácido benzoico están conectadas a través de un átomo de oxígeno, y ambos grupos carboxilo están esterificados con metanol. Este compuesto es conocido por sus aplicaciones en varios campos, incluida la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido benzoico, 4,4’-oxibis-, 1,1’-dimetil éster generalmente implica la esterificación del 4,4’-oxibis(ácido benzoico) con metanol. La reacción está catalizada por un catalizador ácido como el ácido sulfúrico o el ácido clorhídrico. El esquema de reacción general es el siguiente:
4,4’-oxybis(benzoic acid)+2CH3OHH2SO4{_svg_1}benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester+2H2O
Métodos de producción industrial
En entornos industriales, el proceso de esterificación se lleva a cabo en grandes reactores donde los reactivos se alimentan continuamente y el producto se elimina continuamente. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza. El uso de destilación azeotrópica ayuda en la eliminación del agua formada durante la reacción, impulsando el equilibrio hacia la formación del éster.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido benzoico, 4,4’-oxibis-, 1,1’-dimetil éster experimenta varias reacciones químicas, que incluyen:
Hidrólisis: Los grupos éster se pueden hidrolizar de vuelta a los ácidos carboxílicos correspondientes en presencia de un ácido o base fuerte.
Reducción: Los grupos éster se pueden reducir a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, como nitración, sulfonación y halogenación.
Reactivos y condiciones comunes
Hidrólisis: Ácidos fuertes (por ejemplo, ácido clorhídrico) o bases (por ejemplo, hidróxido de sodio) en condiciones de reflujo.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Ácido nítrico concentrado para la nitración, ácido sulfúrico para la sulfonación y halógenos (por ejemplo, bromo) para la halogenación.
Principales productos
Hidrólisis: 4,4’-oxibis(ácido benzoico) y metanol.
Reducción: 4,4’-oxibis(alcohol bencílico).
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
Ácido benzoico, 4,4’-oxibis-, 1,1’-dimetil éster tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en sistemas de administración de fármacos debido a su capacidad para formar complejos estables con varios fármacos.
Industria: Utilizado en la producción de polímeros y resinas, donde actúa como plastificante y estabilizador.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 4,4’-oxibis-, 1,1’-dimetil éster depende de su aplicación específica. En sistemas biológicos, puede interactuar con membranas celulares, enzimas o receptores, alterando su función. Los grupos éster pueden sufrir hidrólisis, liberando las unidades activas de ácido benzoico, que luego pueden ejercer sus efectos sobre varios objetivos moleculares y vías.
Comparación Con Compuestos Similares
Compuestos similares
4,4’-oxibis(ácido benzoico): El compuesto padre, que carece de los grupos éster.
Dimetil bifenil-4,4’-dicarboxilato: Un compuesto esterificado similar con un núcleo bifenilo.
4,4’-sulfonildibenzoico: Un compuesto estructuralmente similar con un enlace sulfónico en lugar de un enlace éter.
Singularidad
Ácido benzoico, 4,4’-oxibis-, 1,1’-dimetil éster es único debido a su enlace éter que conecta dos unidades de ácido benzoico y la presencia de grupos éster. Esta estructura imparte propiedades químicas y físicas específicas, lo que la hace adecuada para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C16H12O5-2 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
4-(4-carboxylato-3-methylphenoxy)-2-methylbenzoate |
InChI |
InChI=1S/C16H14O5/c1-9-7-11(3-5-13(9)15(17)18)21-12-4-6-14(16(19)20)10(2)8-12/h3-8H,1-2H3,(H,17,18)(H,19,20)/p-2 |
Clave InChI |
VFJHOSQOMVTCEJ-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)C(=O)[O-])C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



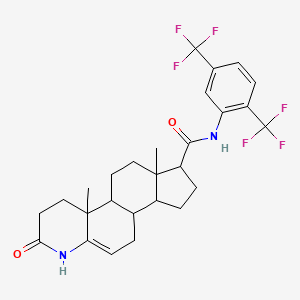
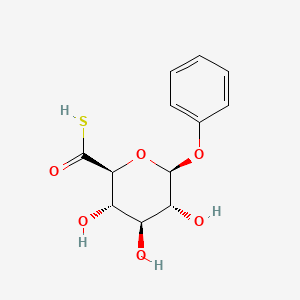
![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
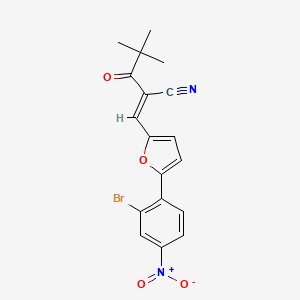
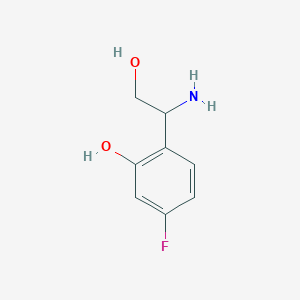
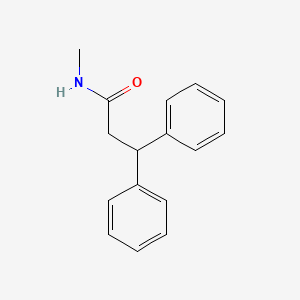
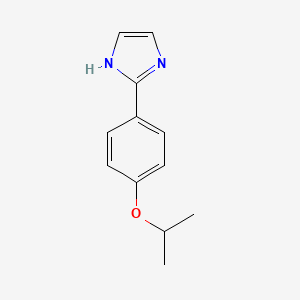
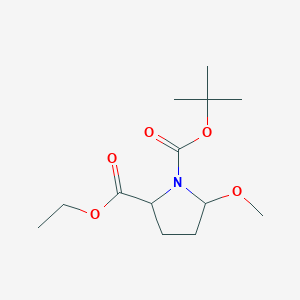

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
